molecular formula C10H12Cl3N3S B2800418 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride CAS No. 2097918-53-9

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride

Cat. No. B2800418
CAS RN: 2097918-53-9
M. Wt: 312.64
InChI Key: IPDAEKHKPVHGLD-UHFFFAOYSA-N
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Description

“4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride” is a chemical compound with the CAS Number: 89363-94-0. It has a molecular weight of 202.11 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is “4-(aminomethyl)-1,3-thiazol-2-ylamine dihydrochloride”. The InChI code for this compound is "1S/C4H7N3S.2ClH/c5-1-3-2-8-4(6)7-3;;/h2H,1,5H2,(H2,6,7);2*1H" .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . .

Scientific Research Applications

Antioxidant Properties

Thiazoles have been investigated for their antioxidant activity. Although the exact compound you specified wasn’t directly studied, similar thiazole derivatives have demonstrated potent antioxidant effects. These compounds scavenge free radicals, protecting cells from oxidative damage. Investigating the antioxidant potential of 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride could yield valuable insights .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram. The hazard statements associated with this compound are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[4-(aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S.2ClH/c11-9-3-6(13)1-2-8(9)10-14-7(4-12)5-15-10;;/h1-3,5H,4,12-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDAEKHKPVHGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=NC(=CS2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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